Corynantheidol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

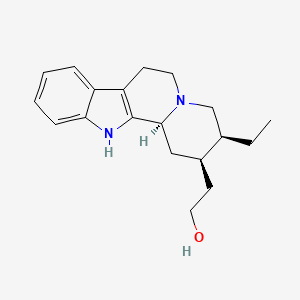

Corynantheidol is a monoterpenoid indole alkaloid.

Applications De Recherche Scientifique

Pharmacological Properties

Corynantheidol exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Notably, research has shown that this compound and its derivatives possess:

- Anti-inflammatory Activity : Dihydrocorynantheol, a derivative of this compound, has been demonstrated to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α .

- Anticancer Potential : Corynantheine alkaloids have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. For instance, studies have indicated that these compounds can disrupt metabolic processes in tumor cells .

- Antimicrobial Effects : this compound has been evaluated for its activity against various pathogens, including bacteria and protozoa. It has shown effective inhibition against Leishmania major promastigotes with IC50 values ranging from 0.7 to 2.8 µM .

Synthetic Methodologies

The synthesis of this compound and its analogs is an area of active research. Recent advances have focused on developing enantioselective synthesis methods that enhance the bioactivity of these compounds:

- Catalytic Asymmetric Synthesis : A notable method involves the use of organocatalysts for the total synthesis of this compound, allowing for rapid access to this alkaloid with high enantioselectivity .

- Novel Synthetic Strategies : Researchers have explored various synthetic routes to obtain this compound derivatives with improved pharmacological profiles, emphasizing the importance of chirality in the expression of bioactivity .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Cardiovascular Effects : Research on dihydrocorynantheine revealed its ability to lower arterial pressure in normotensive rats, suggesting potential applications in managing hypertension .

- Neuroprotective Effects : In studies focusing on neurodegenerative diseases, corynantheine alkaloids have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Comprehensive Data Table

The following table summarizes key findings related to the applications and activities of this compound and its derivatives:

Analyse Des Réactions Chimiques

Reaction Optimization Strategies

Modern techniques enhance efficiency and stereocontrol:

a. Microwave-Assisted Synthesis

-

Temperature : Optimal at 100–150°C (25°C above conventional methods) .

-

Outcome : 30% reduction in reaction time with comparable yields .

b. Electrostatic Field Modulation

Applying 1.5 V/cm boosts reaction rates by 10–100× via stabilization of transition states :

Rate Enhancement=kelec/ktherm∝eΔG‡/RT 2

Degradation and Side Reactions

Corynantheidol undergoes pH-dependent decomposition:

a. Acid-Catalyzed Rearrangement

b. Oxidation Pathways

Kinetic and Mechanistic Insights

-

Rate Law : Pseudo-first-order kinetics observed in reductive amination (kobs=0.12min−1) .

-

Activation Energy : ΔG‡=92kJ mol for Bischler-Napieralski cyclization .

Industrial and Pharmacological Relevance

Propriétés

Numéro CAS |

483-27-2 |

|---|---|

Formule moléculaire |

C19H26N2O |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

2-[(2R,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol |

InChI |

InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14+,18+/m1/s1 |

Clé InChI |

KBMIVGVAJKVWBU-GLJUWKHASA-N |

SMILES |

CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |

SMILES isomérique |

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1CCO)NC4=CC=CC=C34 |

SMILES canonique |

CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |

Synonymes |

corynantheidol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.